![molecular formula C14H11N3S B3109816 [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine CAS No. 176032-36-3](/img/structure/B3109816.png)
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine
概要
説明
[3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine is a useful research compound. Its molecular formula is C14H11N3S and its molecular weight is 253.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- A study by Mariappan et al. (2016) outlined the synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines using an oxidative C–S bond formation strategy. This process features a metal-free approach, demonstrating a broad scope of substrates and short reaction times (Mariappan, Rajaguru, Santharam Roja, Muthusubramanian, & Bhuvanesh, 2016).
- Research by Abdelhamid et al. (2010) focused on synthesizing new compounds containing the thiazole moiety, including those with structural similarities to [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine, and evaluated their antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Quantum Chemical Analysis
- Bhatia, Malkhede, and Bharatam (2013) conducted a quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, revealing dynamic tautomerism and divalent N(I) character. This study provides insights into electron distribution, tautomeric preferences, and protonation energy (Bhatia, Malkhede, & Bharatam, 2013).
Antiproliferative Activities
- A study by Matysiak et al. (2012) described the one-pot synthesis of new benzene-1,3-diols, structurally similar to the compound , and their antiproliferative properties against human cancer cell lines. The study highlighted the importance of hydrophobic substituents in improving biological effects (Matysiak, Karpińska, Niewiadomy, Wietrzyk, & Kłopotowska, 2012).
Luminescent Properties
- Research by Vezzu et al. (2011) involved synthesizing cyclometalating ligands related to this compound and studying their luminescent properties. The study offered insights into the photophysical properties of these complexes (Vezzu, Ravindranathan, Garner, Bartolotti, Smith, Boyle, & Huo, 2011).
Synthesis and Antibacterial Activity
- Hu et al. (2005) synthesized novel compounds with structural components similar to the compound and evaluated their antibacterial activity. This study contributes to the understanding of antibacterial properties of such compounds (Hu, Xie, Xu, Huang, Zhang, & Huang, 2005).
作用機序
Target of Action
Compounds containing thiazole and imidazole rings, which are present in this compound, are known to have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of chemical bonds . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may influence the bioavailability of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine.
Result of Action
Thiazole derivatives are known to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of this compound .
生化学分析
Biochemical Properties
The biochemical properties of [3-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]amine are not fully understood. It is known that thiazole derivatives can interact with a variety of enzymes, proteins, and other biomolecules . For example, some thiazole derivatives have been found to exhibit cytotoxic activity on human tumor cell lines .
Cellular Effects
The cellular effects of this compound are not well-studied. Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Thiazole derivatives have been found to interact with a variety of biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation, and other effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Thiazole derivatives have been found to have diverse biological activities, which could potentially change over time .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially vary with dosage .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. Thiazole derivatives have been found to interact with a variety of enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-studied. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-understood. Thiazole derivatives have been found to have diverse biological activities, which could potentially influence their activity or function at the subcellular level .
特性
IUPAC Name |
3-(2-pyridin-3-yl-1,3-thiazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-12-5-1-3-10(7-12)13-9-18-14(17-13)11-4-2-6-16-8-11/h1-9H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJGBMIGPRFXMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
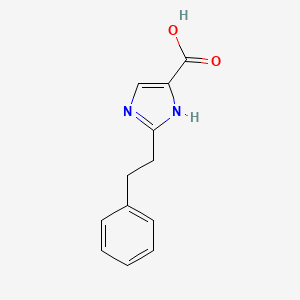
![3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one](/img/structure/B3109741.png)
![5-bromo-1,3,3-trimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B3109752.png)
![tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3109757.png)
![4'-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3109771.png)

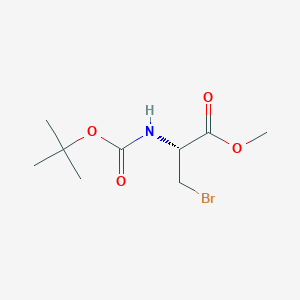

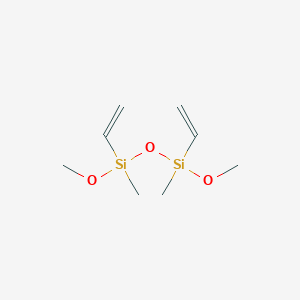

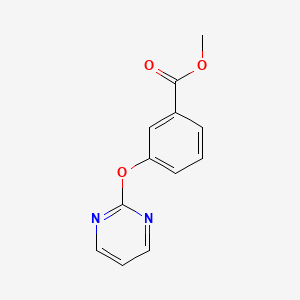
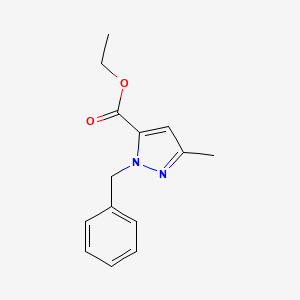
![ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3109819.png)

